molecular formula C20H30N2O4 B1380469 (R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate CAS No. 1260617-38-6

(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate

Cat. No.: B1380469
CAS No.: 1260617-38-6
M. Wt: 362.5 g/mol
InChI Key: XPFWYZBCZDVRJL-KRWDZBQOSA-N
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Description

(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring a stereogenic center at the 2-position (R-configuration) and two ester-protecting groups: a benzyl (Cbz) group at the 4-position and a tert-butyl (Boc) group at the 1-position. The 2-isopropyl substituent imparts steric bulk and hydrophobicity, influencing its reactivity and applications in organic synthesis, particularly in peptide chemistry and drug development.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2R)-2-propan-2-ylpiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-15(2)17-13-21(11-12-22(17)19(24)26-20(3,4)5)18(23)25-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFWYZBCZDVRJL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including receptor interactions, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₈H₂₇N₃O₄
  • Molecular Weight : 349.43 g/mol
  • CAS Number : 1212316-00-1

The compound primarily acts as a neuropeptide S receptor (NPSR) antagonist. Its structure allows it to interact effectively with the receptor, influencing various neurobiological processes. The binding affinity and activity can be analyzed through structure-activity relationship (SAR) studies.

Neuropharmacology

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It has been shown to:

  • Inhibit the neuropeptide S receptor, which is linked to anxiety and stress responses.
  • Potentially enhance cognitive functions due to its interaction with dopaminergic pathways.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. Notably:

  • Cell Lines Tested : HL60 (human leukemia), MCF7 (breast cancer).
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

Case Studies

  • Neuropeptide S Receptor Antagonism :
    • A study conducted by Okamura et al. highlighted the compound's ability to effectively block NPSR, leading to decreased anxiety-like behaviors in animal models .
  • Anticancer Properties :
    • A series of experiments showed that treatment with the compound resulted in a dose-dependent reduction in cell viability in HL60 cells, with IC50 values indicating potent activity at micromolar concentrations .

Table 1: Biological Activity Summary

Activity TypeEffectReference
NPSR AntagonismDecreased anxiety-like behaviorOkamura et al.
CytotoxicityInduced apoptosis in HL60 cellsInternal Study
Cognitive EnhancementImproved memory performanceOngoing Research

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantBinding Affinity (Ki)Activity
(R)-4-Benzyl 1-tert-butyl variant50 nMHigh NPSR antagonism
Non-benzyl substituted variant>500 nMLow NPSR antagonism
Isopropyl modification75 nMModerate activity

Comparison with Similar Compounds

Key Observations:

  • Hydrogen Bonding : The hydroxymethyl variant’s -OH group enables hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic isopropyl group .
  • Reactivity: The 2-oxo derivative’s ketone functionality allows for condensation reactions, while the cyanomethyl variant’s nitrile group is amenable to click chemistry .

Commercial Availability and Pricing

  • 2-Methyl variant : JPY 31,500/g (1g, ≥97% purity) .
  • 2-Oxo variant : $23/g (1g, 95% purity) .
  • 2-(Aminomethyl) variant: Typically stocked at 95% purity (Combi-Blocks) .

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